molecular formula C8H5F5N2O B8797820 2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B8797820
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
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Description

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can be synthesized through a reaction involving benzoic acid chloride and difluoromethyl ketone oxime . The reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and solvents such as ethanol or dimethyl ether .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenecarboximidamides.

Scientific Research Applications

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules and study new reactions and pathways.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and mechanisms.

    Medicine: Research on fluorinated compounds like this one contributes to the development of new pharmaceuticals with improved efficacy and stability.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as fluorinated polyimides for electronics and fluorous polymers for solvent and transport applications.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme activity and molecular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluoro-6-trifluoromethylbenzamidoxime
  • 2,3-difluoro-6-trifluoromethylbenzenecarboximidamide

Uniqueness

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide stands out due to its specific substitution pattern and the presence of both hydroxyl and trifluoromethyl groups. This combination of functional groups imparts unique chemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H5F5N2O

Molecular Weight

240.13 g/mol

IUPAC Name

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15)

InChI Key

VYYGIBIHKAKDQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 62.4%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 22.8%).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step Two
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, the same tap water as that used in Example 2 was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution was dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 63.2%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 16.6%).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
103.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, tap water was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution and 198 mg (1.00 mmol) of o-phenanthroline were dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temprature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 78.9%) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 9.0%).
Quantity
103.56 g
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 2 L four-neck flask were added 95.0 g (1.44 mol) of 50% hydroxylamine aqueous solution, 960 ml of pure water, 7.6 g (0.09 mol) of sodium hydrogencarbonate, 480 ml of methanol, 0.09 g of 8-hydroxyquinoline and 124.3 g (0.06 mol) of 2,3-difluoro-6- trifluoromethylbenzonitrile (I″) at room temperature. After gradually raising temperature, the resulting solution was heated with stirring at 60° C. for 9 hours. It was conformed with HPLC that (I″) (tR 16.0 min) disappeared, 2,3 difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 80.3%, tR 3.6 min) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 4.5%, tR 4.8min). Then, at about 45° C., methanol-water (about 800 g) in the reaction solution was removed under reduced pressure. The residue was extracted with 1.2 L of methyl-t-butylether (MTBE). The organic layer was washed with 120 ml of water, and hydrochlorinated and extracted with 300 ml of 7% hydrochloric acid. Further the organic layer was twice hydrochlorinated and extracted with 150 ml of 7% hydrochloric acid. The aqueous layers from the extraction after hydrochlorination were combined, cooled down below 15° C., neutralized with 170 g of 28% sodium-hydroxide aqueous solution, and extracted again with 300 ml of MTBE. The aqueous layer was further extracted with 300 ml of MTBE. The organic layers were combined, washed with 120 ml of water, and concentrated under reduced pressure to give 114 g of target 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) (m.p. 114 to 115° C., yield 78% and purity 98.7%).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
124.3 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One

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